(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a piperidine ring, which is a common structural motif in many pharmaceuticals . The presence of the amino and ketone groups also suggests potential sites for reactivity.Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The amino and ketone groups are likely sites of reactivity. The compound could potentially undergo reactions such as condensation with carboxylic acids or aldehydes, nucleophilic addition reactions, or various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the amino and ketone groups could enhance the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Food-borne Amines and Carcinogenicity
Amines and amides, similar in functional groups to the compound , have been investigated for their role as precursors to carcinogenic N-nitroso compounds in vivo. Studies have highlighted the significance of naturally occurring amines and amides in the diet and their implications in the formation of carcinogenic compounds, emphasizing the need for understanding their metabolic pathways to mitigate cancer risks (Lin, 1986).
Environmental Contaminants and Health Risks
Research on perfluoroalkyl and polyfluoroalkyl substances (PFAS), which share the characteristic of fluorination with the trifluoroacetic acid moiety of the compound, has raised concerns over environmental persistence and health risks. These studies aim to understand the distribution, bioaccumulation, and toxicological impacts of such compounds, guiding regulatory and remediation efforts to protect human health and the environment (Liu & Mejia Avendaño, 2013).
Pharmacology and Toxicology
Investigations into the pharmacological and toxicological profiles of various compounds, including those related to psychoactive substances and environmental toxins, provide insights into their mechanisms of action, potential therapeutic applications, and risks. These studies contribute to a deeper understanding of the biological effects of chemical compounds, facilitating the development of safer pharmaceuticals and chemicals (Tittarelli et al., 2014).
Microbial Degradation and Environmental Fate
Research on the microbial degradation of chemical compounds, including polyfluoroalkyl chemicals, sheds light on their environmental fate and the potential for bioremediation strategies. Understanding the pathways and kinetics of microbial degradation can inform efforts to mitigate the environmental impacts of persistent organic pollutants (Liu & Mejia Avendaño, 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O.2C2HF3O2/c1-10(2)12(14)13(17)16-7-5-6-11(9-16)8-15(3)4;2*3-2(4,5)1(6)7/h10-12H,5-9,14H2,1-4H3;2*(H,6,7)/t11?,12-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYQDJFOYTWNJM-ZFYUWLNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)CN(C)C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29F6N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.